1-Cyclopropyl-4-hydroxypiperidin-2-one
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Overview
Description
1-Cyclopropyl-4-hydroxypiperidin-2-one is a chemical compound with the molecular formula C8H13NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-Cyclopropyl-4-hydroxypiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring . Another approach includes the use of primary amines with diols catalyzed by a Cp*Ir complex, which allows for the formation of cyclic amines in good yields . Industrial production methods often involve continuous flow reactions and microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
1-Cyclopropyl-4-hydroxypiperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-4-hydroxypiperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, derivatives containing the 4-hydroxypiperidine group have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-Cyclopropyl-4-hydroxypiperidin-2-one can be compared with other similar compounds, such as:
4-Hydroxypiperidine: This compound has a similar piperidine core but lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
Piperidinone derivatives: These compounds share the piperidinone structure but may have different substituents, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-4-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h6-7,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGVCICNLKYQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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